molecular formula C25H32O3 B12171629 4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B12171629
M. Wt: 380.5 g/mol
InChI Key: UMNAMGPPEVUZNT-UHFFFAOYSA-N
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Description

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a pyrano[3,2-g]chromene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexane ring, followed by the construction of the pyrano[3,2-g]chromene system. The final step involves the spiro fusion of these two systems under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

4-tert-butyl-10'-methyl-6'-propylspiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one

InChI

InChI=1S/C25H32O3/c1-6-7-17-15-21(26)27-23-16(2)22-18(14-20(17)23)8-11-25(28-22)12-9-19(10-13-25)24(3,4)5/h8,11,14-15,19H,6-7,9-10,12-13H2,1-5H3

InChI Key

UMNAMGPPEVUZNT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3C=CC4(CCC(CC4)C(C)(C)C)OC3=C2C

Origin of Product

United States

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